
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound that belongs to the class of amphetamines. It is commonly known as tBuCHAMP and has gained attention due to its potential use in scientific research. The compound has been found to have unique properties that make it a promising candidate for various applications.
Wirkmechanismus
The exact mechanism of action of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of these neurotransmitters, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This can result in increased alertness, improved mood, and enhanced cognitive function. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its unique properties. The compound has been found to have a longer half-life than other amphetamines, making it ideal for studying the long-term effects of these compounds. However, one of the main limitations of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its low yield. The yield of the synthesis reaction is only around 20%, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine. One potential direction is the investigation of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of the compound and make it more readily available for use in experiments.
Conclusion:
In conclusion, ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a promising compound that has gained attention due to its potential use in scientific research. The compound has unique properties that make it a promising candidate for various applications. Its effects on the central nervous system, anti-inflammatory and analgesic properties, and potential use in the treatment of various neurological disorders make it an exciting area of research. However, more research is needed to fully understand the mechanism of action and potential applications of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine.
Synthesemethoden
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine can be synthesized using a multistep process. The first step involves the preparation of 4-tert-butylcyclohexanone, which is then reacted with L-alanine in the presence of a reducing agent to obtain the desired compound. The yield of the reaction is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have potential applications in scientific research. It is being studied for its effects on the central nervous system and its potential use in the treatment of various neurological disorders. The compound has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(2S)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
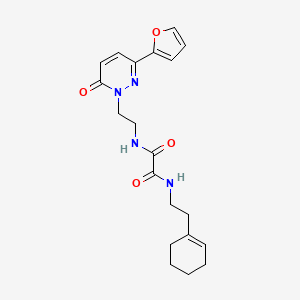
![Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2915355.png)
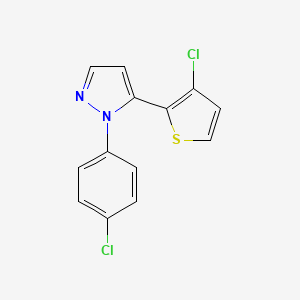
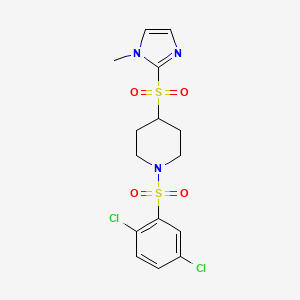
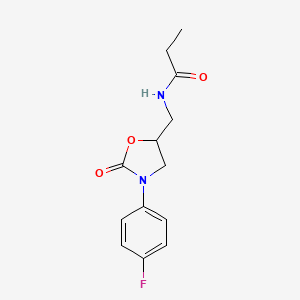

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)
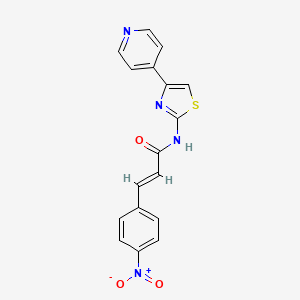
![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)
![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)
![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)
![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)